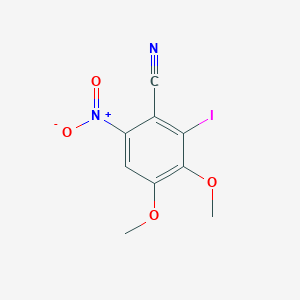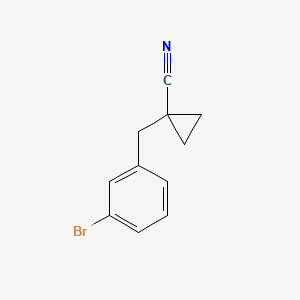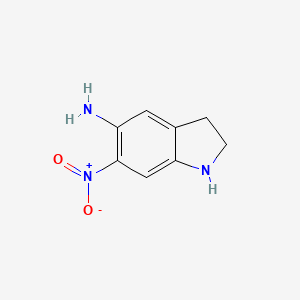
Benzene, (5-bromo-1-pentenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (5-bromo-1-pentenyl)- is an organic compound that belongs to the class of styrene derivatives It is characterized by the presence of a bromine atom attached to the third carbon of the propyl chain, which is connected to a styrene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene, (5-bromo-1-pentenyl)- can be synthesized through several methods. One common approach involves the bromination of propylstyrene. This process typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the allylic position.
Industrial Production Methods
Industrial production of Benzene, (5-bromo-1-pentenyl)- often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (5-bromo-1-pentenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different functionalized styrene derivatives.
Addition Reactions: The double bond in the styrene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Polymerization: Benzene, (5-bromo-1-pentenyl)- can undergo polymerization to form polystyrene derivatives with bromine functionalities.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Hydrogen halides (HCl, HBr): For addition reactions.
Catalysts (e.g., palladium): For cross-coupling reactions.
Major Products Formed
Functionalized Styrene Derivatives: Resulting from substitution reactions.
Dihalogenated Products: From addition reactions.
Polystyrene Derivatives: From polymerization reactions.
Applications De Recherche Scientifique
Benzene, (5-bromo-1-pentenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential in drug development and as a functional group in pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, (5-bromo-1-pentenyl)- involves its reactivity due to the presence of the bromine atom and the styrene moiety. The bromine atom can participate in nucleophilic substitution reactions, while the styrene moiety can undergo addition and polymerization reactions. These reactions are facilitated by the electronic properties of the compound, which influence its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopropyltrimethoxysilane: Similar in structure but contains a trimethoxysilane group instead of a styrene moiety.
3-Bromopropionate Compounds: Contain a carboxylate group instead of a styrene moiety.
Uniqueness
Benzene, (5-bromo-1-pentenyl)- is unique due to its combination of a bromine atom and a styrene moiety, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic applications and research studies.
Propriétés
Formule moléculaire |
C11H13Br |
|---|---|
Poids moléculaire |
225.12 g/mol |
Nom IUPAC |
5-bromopent-1-enylbenzene |
InChI |
InChI=1S/C11H13Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2 |
Clé InChI |
TZRQBRODRXBKDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCCCBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B8561550.png)



![7-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B8561596.png)





![5-chloro-2-cyclobutyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8561640.png)
